5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 325723-91-9
VCID: VC21330191
InChI: InChI=1S/C12H11N5O/c1-8-10(16-18)11(9-5-3-2-4-6-9)17-12(15-8)13-7-14-17/h2-7,11,18H,1H3/b16-10+
SMILES: CC1=NC2=NC=NN2C(C1=NO)C3=CC=CC=C3
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol

5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.: 325723-91-9

Cat. No.: VC21330191

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine - 325723-91-9

Specification

CAS No. 325723-91-9
Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
IUPAC Name (NZ)-N-(5-methyl-7-phenyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylidene)hydroxylamine
Standard InChI InChI=1S/C12H11N5O/c1-8-10(16-18)11(9-5-3-2-4-6-9)17-12(15-8)13-7-14-17/h2-7,11,18H,1H3/b16-10+
Standard InChI Key WIOSVNMQJZYYJN-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)N=O
SMILES CC1=NC2=NC=NN2C(C1=NO)C3=CC=CC=C3
Canonical SMILES CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)N=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator